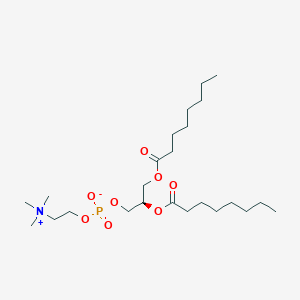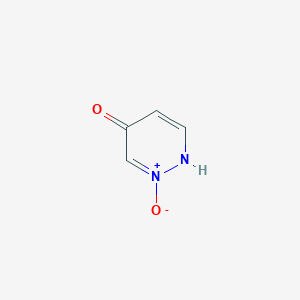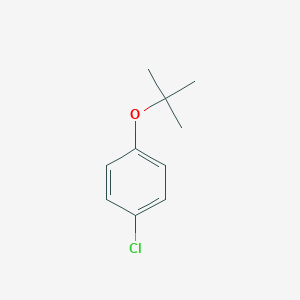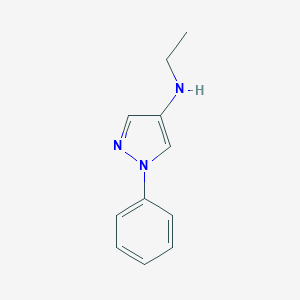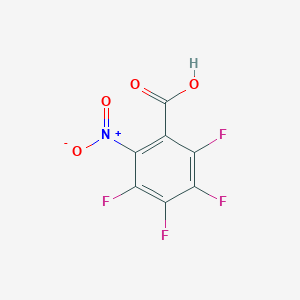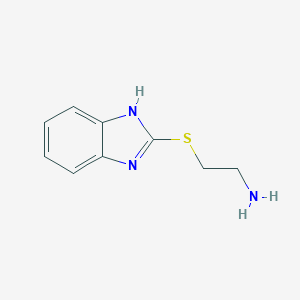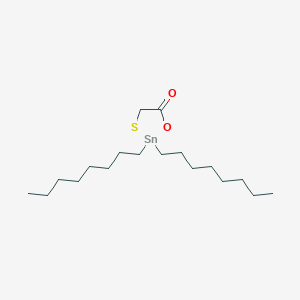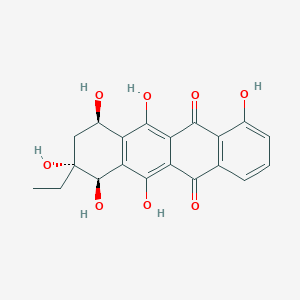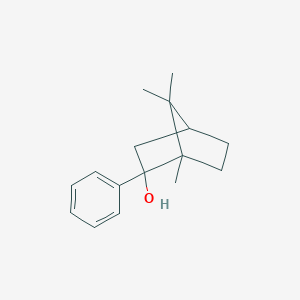
2-Bornanol, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bornanol, 2-phenyl-, also known as alpha-phenyl-2-bornanol, is a chiral molecule that has been widely used in scientific research. It has a unique structure that makes it a useful tool in various fields such as organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-Bornanol, 2-phenyl- is not fully understood. However, studies have shown that it can interact with various biological targets, including enzymes, receptors, and ion channels. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to activate GABA(A) receptors, which are involved in the regulation of neuronal excitability.
Effets Biochimiques Et Physiologiques
2-Bornanol, 2-phenyl- has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, and anticonvulsant activities. It has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity. In addition, 2-Bornanol, 2-phenyl- has been shown to enhance learning and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Bornanol, 2-phenyl- in lab experiments include its chiral nature, which allows for the study of enantioselective reactions and its unique structure, which can be used as a building block for the synthesis of various biologically active compounds. However, the limitations of using 2-Bornanol, 2-phenyl- in lab experiments include its high cost and the difficulty in separating the enantiomers.
Orientations Futures
For the research on 2-Bornanol, 2-phenyl- include the development of more efficient synthesis methods, the study of its biological activities in different disease models, and the exploration of its potential as a drug candidate. In addition, the study of the structure-activity relationship of 2-Bornanol, 2-phenyl- and its analogs could lead to the discovery of new biologically active compounds.
Applications De Recherche Scientifique
2-Bornanol, 2-phenyl- has been extensively used in scientific research due to its unique structure and biological activities. It has been used as a chiral auxiliary in organic synthesis to control the stereochemistry of reactions. It has also been used as a ligand in asymmetric catalysis to promote enantioselective reactions. In addition, 2-Bornanol, 2-phenyl- has been used as a building block for the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and anti-inflammatory agents.
Propriétés
Numéro CAS |
16821-80-0 |
|---|---|
Nom du produit |
2-Bornanol, 2-phenyl- |
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C16H22O/c1-14(2)13-9-10-15(14,3)16(17,11-13)12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3 |
Clé InChI |
GJOSGKNJWBGNSY-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C |
SMILES canonique |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)
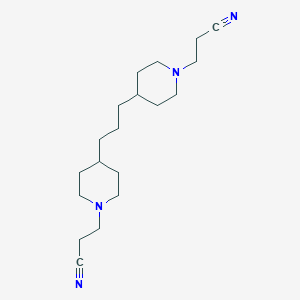
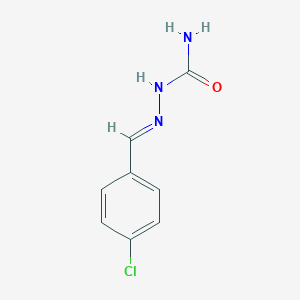
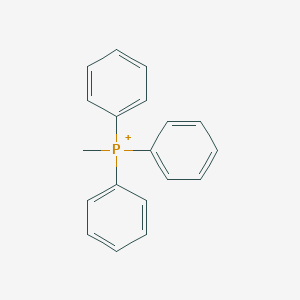
![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
